3-Phenylbenzenesulfonyl chloride CAS number
3-Phenylbenzenesulfonyl chloride CAS number
An In-depth Technical Guide to 3-Phenylbenzenesulfonyl Chloride
Guide ID: TGS-65685-01-0 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Phenylbenzenesulfonyl chloride (CAS Number: 65685-01-0 ), a pivotal reagent in modern organic and medicinal chemistry.[1][2] Also known as Biphenyl-3-sulfonyl chloride, this compound serves as a critical building block for introducing the biphenyl-3-sulfonyl moiety into target molecules.[1] Its primary utility lies in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications.[1][3] This document delves into its physicochemical properties, synthesis methodologies, core applications in drug development, detailed experimental protocols, and essential safety guidelines, tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.
Physicochemical & Structural Properties
3-Phenylbenzenesulfonyl chloride is a light yellow to yellow solid at room temperature.[1] Its biphenyl structure provides a unique steric and electronic profile, influencing the reactivity of the sulfonyl chloride group and the properties of its derivatives. Understanding these fundamental properties is crucial for its effective use in synthesis and for predicting the characteristics of the resulting compounds.
| Property | Value | Source |
| CAS Number | 65685-01-0 | [1][2] |
| Molecular Formula | C₁₂H₉ClO₂S | [1][2] |
| Molecular Weight | 252.72 g/mol | [1][2] |
| Melting Point | 42-48 °C | [1] |
| Boiling Point | 397.8±21.0 °C (Predicted) | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Synonyms | Biphenyl-3-sulfonyl chloride, [1,1'-Biphenyl]-3-sulfonyl chloride | [1][2] |
Synthesis Pathway Overview
The synthesis of 3-Phenylbenzenesulfonyl chloride is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While various specific routes exist depending on the starting material, a common conceptual pathway involves the chlorosulfonation of a biphenyl precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthesis workflow for 3-Phenylbenzenesulfonyl Chloride.
One documented method involves using [1,1'-biphenyl]-3-yl(benzyl)thiolane as the starting material.[2] Another approach utilizes a mixture of acetic acid/water and N-chlorosuccinimide (NCS) to achieve the transformation.[2] The choice of method often depends on the availability of starting materials, scalability, and desired purity. Post-synthesis purification, typically via silica gel column chromatography, is a critical step to remove unreacted starting materials and by-products.[2]
Core Applications & Mechanism of Action in Drug Development
The utility of 3-Phenylbenzenesulfonyl chloride in research and drug development is primarily due to the high reactivity of its sulfonyl chloride (-SO₂Cl) group.[3] This group is a potent electrophile, making it highly susceptible to attack by nucleophiles such as primary and secondary amines. This reaction is the cornerstone of sulfonamide synthesis, a class of drugs with a wide range of biological activities.
Caption: Reaction mechanism for the synthesis of sulfonamides.
Causality in Experimental Design:
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Why Sulfonamides? The sulfonamide functional group is a key pharmacophore found in various drugs, including antibacterials, diuretics, and anti-inflammatory agents. The biphenyl scaffold from 3-Phenylbenzenesulfonyl chloride adds lipophilicity and potential for pi-stacking interactions with biological targets, which can enhance binding affinity and cell permeability.
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Choice of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the acid, which would otherwise protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.
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Anhydrous Conditions: Sulfonyl chlorides react with water, hydrolyzing back to the corresponding sulfonic acid. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction and maximize yield.
This compound is a versatile tool for creating libraries of novel sulfonamides. By reacting it with diverse amines, medicinal chemists can systematically explore structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.[1][4]
Experimental Protocol: Synthesis of a Novel Sulfonamide
This protocol provides a self-validating, step-by-step methodology for the synthesis of a generic N-substituted biphenyl-3-sulfonamide, a typical application for 3-Phenylbenzenesulfonyl chloride in a drug discovery context.
Objective: To synthesize a novel sulfonamide derivative for biological screening.
Materials:
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3-Phenylbenzenesulfonyl chloride (1.0 eq)
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Target amine (primary or secondary, 1.1 eq)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine (2.0 eq)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup:
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To a flame-dried, round-bottom flask under an argon atmosphere, add 3-Phenylbenzenesulfonyl chloride (1.0 eq).
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Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
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Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the amine and base.
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Reagent Addition:
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In a separate flask, dissolve the target amine (1.1 eq) and anhydrous pyridine (2.0 eq) in a minimal amount of anhydrous DCM.
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Add this amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes. The slow addition prevents a rapid temperature increase.
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Reaction Progression:
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.[2]
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-
Workup and Extraction (Self-Validation Step 1):
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Quench the reaction by adding 1M HCl solution. This step protonates and removes excess pyridine and any unreacted amine into the aqueous layer.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
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Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification and Characterization (Self-Validation Step 2):
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Purify the crude residue using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient.[5]
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Combine the fractions containing the pure product (as determined by TLC).
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Evaporate the solvent to obtain the final sulfonamide, typically as a solid or oil.
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Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting data provides definitive validation of the experimental outcome.
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Safety & Handling
3-Phenylbenzenesulfonyl chloride is a reactive and corrosive chemical that requires careful handling in a controlled laboratory environment.[6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8]
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Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[8] This compound is moisture-sensitive; handle under an inert atmosphere where possible.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and incompatible materials such as strong bases and oxidizing agents.[6][8] Recommended storage is at 0-8 °C.[1]
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First Aid:
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Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7][8] Seek immediate medical attention.[7]
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Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor immediately.
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Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.
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Conclusion
3-Phenylbenzenesulfonyl chloride (CAS: 65685-01-0) is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.[1] Its well-defined reactivity, coupled with the unique properties of the biphenyl scaffold, provides a reliable and versatile platform for synthesizing novel molecules with significant biological and material potential. A thorough understanding of its properties, reaction mechanisms, and safe handling protocols, as outlined in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.
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